N-(3,5-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a 3,5-dimethoxyphenyl group, a 5-methylthiophen-2-yl group, and an azepane ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the 3,5-dimethoxyphenyl Group: This step involves the coupling of the azepane ring with a 3,5-dimethoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the 5-methylthiophen-2-yl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-2-(thiophen-2-yl)azepane-1-carboxamide: Lacks the methyl group on the thiophene ring.
N-(3,5-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)piperidine-1-carboxamide: Contains a piperidine ring instead of an azepane ring.
Uniqueness
N-(3,5-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is unique due to the presence of both the 3,5-dimethoxyphenyl and 5-methylthiophen-2-yl groups, as well as the azepane ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-8-9-19(26-14)18-7-5-4-6-10-22(18)20(23)21-15-11-16(24-2)13-17(12-15)25-3/h8-9,11-13,18H,4-7,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWUXKTXAGBBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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